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molecular formula C16H30SSn B182517 Stannane, tributyl-3-thienyl- CAS No. 119405-65-1

Stannane, tributyl-3-thienyl-

Cat. No. B182517
M. Wt: 373.2 g/mol
InChI Key: BCAFYQWNCAXPRR-UHFFFAOYSA-N
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Patent
US05234946

Procedure details

5 g of 3-bromothiophene was dissolved in 35 ml of anhydrous ethyl ether, and with stirring under cooling at -70° to -65° C., 19 ml of a 15% n-butyllithium-hexane solution and 10.5 g of tributyltin chloride were added. The mixture was stirred at the above temperature for 1 hour and then at room temperature for 1 hour. The reaction mixture was washed with a saturated aqueous solution of sodium hydrogen carbonate, and then the solvent was evaporated. The residue was purified by distillation under reduced pressure to give 8.5 g (yield 74%) of tributyl(3-thienyl)tin, b.p. 150°-158° C./2 mmHg.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
tributyltin chloride
Quantity
10.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[CH2:7]([Sn:11](Cl)([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH3:10]>C(OCC)C>[CH2:16]([Sn:11]([CH2:7][CH2:8][CH2:9][CH3:10])([CH2:12][CH2:13][CH2:14][CH3:15])[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1)[CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
tributyltin chloride
Quantity
10.5 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling at -70° to -65° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at the above temperature for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The reaction mixture was washed with a saturated aqueous solution of sodium hydrogen carbonate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)[Sn](C1=CSC=C1)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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